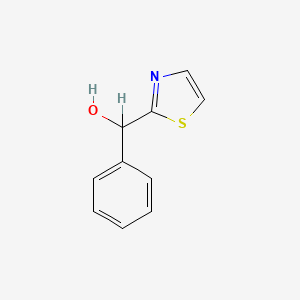

(S)-alpha-Methyl-3,5-dimethoxybenzenemethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-alpha-Methyl-3,5-dimethoxybenzenemethanol, also known as Mescaline, is a psychedelic compound that is found in various species of cactus plants. It has been used for centuries by indigenous people in religious and spiritual ceremonies. Mescaline is known for its ability to induce altered states of consciousness, including hallucinations, and has been the subject of scientific research for many years.

Scientific Research Applications

Advanced Energy Materials

Annulated dialkoxybenzenes, which include derivatives of 1,4-dimethoxybenzene, show promise as catholyte materials in non-aqueous redox flow batteries. These compounds, due to high open-circuit potentials and excellent electrochemical reversibility, enhance the chemical stability of batteries in their oxidized form. Modifications to the arene ring structure, such as bicyclic substitutions, have been found to improve solubility and chemical stability under charged conditions, demonstrating the importance of structural modifications in achieving better battery performance (Jingjing Zhang et al., 2017).

Organic Geochemistry

In the field of analytical pyrolysis of lignin, phenolic 2-arylcoumarans with a β-5 linkage, including dehydrodiconiferyl alcohol, have been investigated. The study highlights how these compounds, upon pyrolysis, yield products like 4-methylguaiacol and 1,2-dimethoxy-4-methylbenzene. These findings are significant for understanding the pyrolytic behavior of lignin and its potential applications in biofuel production and organic geochemistry (K. Kuroda & A. Nakagawa-izumi, 2006).

Biochemical Pharmacology

Research has also been conducted on the accumulation of alpha-oxoaldehydes, such as methylglyoxal, during oxidative stress and their role in cytotoxicity. These compounds, formed through lipid peroxidation, glycation, and degradation of glycolytic intermediates, are implicated in various diseases. Studies focusing on their detoxification and the implications of their accumulation offer insights into potential therapeutic strategies for conditions associated with oxidative stress and alpha-oxoaldehyde accumulation (E. A. Abordo, H. Minhas, & Paul J Thornalley, 1999).

Journal of Power Sources

Another study explored the stability of redox shuttle compounds, specifically 3,5-di-tert-butyl-1,2-dimethoxybenzene (DBDB), for overcharge protection in lithium-ion batteries. This research highlighted the significance of molecular structure on the electrochemical stability of such compounds, providing valuable information for the development of safer and more efficient battery systems (Zhengcheng Zhang et al., 2010).

properties

IUPAC Name |

(1S)-1-(3,5-dimethoxyphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-7(11)8-4-9(12-2)6-10(5-8)13-3/h4-7,11H,1-3H3/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBLFTYDFZODAW-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)OC)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC(=C1)OC)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-N-(2,5-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2879708.png)

![3-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(4-fluorophenyl)propanamide](/img/structure/B2879721.png)

![N-cyclohexyl-4-isobutyl-5-oxo-1-[(2-oxo-2-phenylethyl)thio]-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2879724.png)

![2-[(2-Chlorophenyl)methyl]-6-(3-imidazol-1-ylpropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2879725.png)